molecular formula C40H62O11 B1163305 Ciwujianoside E CAS No. 114912-36-6

Ciwujianoside E

Cat. No. B1163305
CAS RN: 114912-36-6
M. Wt: 718.9 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While the specific synthesis process of Ciwujianoside E is not detailed in the available literature, compounds like ciwujianosides are typically isolated from natural sources rather than synthesized in a lab. The extraction and purification processes involve various chromatographic techniques to separate and identify the desired compound from the plant extracts.

Molecular Structure Analysis

Ciwujianosides, including this compound, are characterized by their complex molecular structures, which include multiple hydroxyl groups and glycosidic bonds. These structural features are crucial for their biological activity, as they influence the compound's solubility, stability, and interaction with biological targets.

Chemical Reactions and Properties

The chemical properties of this compound, like other ciwujianosides, are influenced by their functional groups. The hydroxyl groups may be involved in hydrogen bonding and other interactions, which can affect their reactivity. However, specific chemical reactions involving this compound are not detailed in the provided literature.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in biological systems and its formulation in potential therapeutic applications.

Chemical Properties Analysis

This compound's chemical properties, including acidity, basicity, and reactivity with other chemical agents, are crucial for its pharmacological effects. These properties are influenced by the compound's functional groups and molecular configuration.

  • (Umeyama et al., 1992) discusses ciwujianosides D1 and C1 as inhibitors of histamine release.
  • (Ju, 2006) explores the content determination and clinical application of ciwujianoside B, which may provide insights into related compounds like this compound.
  • (Kang et al., 2016) discusses the synthesis and characterization of a molecular sieve, highlighting the importance of molecular structure in synthesis and application.

Scientific Research Applications

  • Ciwujianosides D1 and C1, related to Ciwujianoside E, have been identified as powerful inhibitors of histamine release induced by anti-immunoglobulin E in rat peritoneal mast cells. This suggests their potential in treating allergic reactions (Umeyama et al., 1992).

  • Oral administration of Eleutherococcus senticosus leaf extract, containing compounds such as ciwujianoside C3, has been shown to enhance memory function in mice. This points to its potential application in cognitive enhancement and neurological health (Yamauchi et al., 2019).

  • Ciwujianoside B has been used in clinical applications, with its content in Acanthopanax senticosus being measured through high-performance liquid chromatography (HPLC) (Ju, 2006).

  • Ciwujianoside-B has demonstrated protective effects on the hematopoietic system in mice exposed to γ-rays, suggesting its potential in radiation protection (Li et al., 2011).

  • Arboreasides A-E and ciwujianoside C3, along with other saponins isolated from the bark of Cussonia arborea, have been studied, potentially indicating broader applications of these compounds in pharmacology (Kougan et al., 2009).

  • Research into the absorbed components of Acanthopanax senticosus stem, including ciwujianosides, has narrowed down the active compounds for further studies on action mechanisms (Wang et al., 2017).

  • Ciwujianoside B has shown inhibitory effects on apoptosis induced by hydrogen peroxide in neonatal rat cardiomyocytes, suggesting its potential in cardioprotective therapies (Da-yuan, 2010).

Future Directions

For more detailed information, refer to the relevant scientific papers . 🌿🔬

Biochemical Analysis

Biochemical Properties

Ciwujianoside E plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the interaction between enolase 1 (ENO1) and plasminogen, which is crucial for the proliferation and invasion of Burkitt lymphoma cells . Additionally, it affects the activation of transforming growth factor-beta 1 (TGF-β1), a protein involved in cell growth and differentiation .

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. In Burkitt lymphoma cells, it inhibits cell proliferation and invasion by blocking the ENO1-plasminogen interaction and TGF-β1 activation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammation and apoptosis, thereby affecting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, this compound inhibits the interaction between ENO1 and plasminogen, preventing the activation of TGF-β1 . This inhibition disrupts the signaling pathways that promote cell proliferation and invasion, thereby exerting its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under certain conditions, but its activity may degrade over extended periods. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and invasion in Burkitt lymphoma cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as enhancing memory function and providing radioprotective effects . At higher doses, this compound may exhibit toxic or adverse effects. For instance, studies have reported threshold effects where the compound’s efficacy plateaus or decreases at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The primary metabolic reactions include deglycosylation, acetylation, hydroxylation, glucuronidation, oxidation, and glycosylation . Deglycosylation is considered the main metabolic reaction, accounting for approximately 50% of all metabolites . These metabolic processes influence the compound’s bioavailability and activity within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. For example, this compound has been shown to accumulate in certain cellular compartments, affecting its overall distribution and activity . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been observed to localize in the cytoplasm and nucleus, where it interacts with key biomolecules to exert its effects . These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62O11/c1-20-10-15-40(35(46)47)17-16-38(6)22(23(40)18-20)8-9-26-37(5)13-12-27(36(3,4)25(37)11-14-39(26,38)7)50-34-32(29(43)24(41)19-48-34)51-33-31(45)30(44)28(42)21(2)49-33/h8,21,23-34,41-45H,1,9-19H2,2-7H3,(H,46,47)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38+,39+,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKHJTRNGBZWDZ-CUZSZSPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)O)C)C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(=C)CC7)C(=O)O)C)C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the elimination half-life (T1/2) of Ciwujianoside E after oral administration of Eleutherococcus senticosus leaf extract in beagle dogs?

A1: The study found that this compound, along with the other five analyzed saponins, exhibited a T1/2 of greater than 3.09 ± 0.78 hours in beagle dogs following oral administration of the Eleutherococcus senticosus leaf extract []. This suggests a relatively slow elimination of this compound from the systemic circulation.

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